11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C29H31N3O and a molecular weight of 437.58 g/mol . This compound is part of the dibenzo[b,e][1,4]diazepin family, known for its diverse applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the gamma-aminobutyric acid (GABA) pathway . This modulation leads to changes in neuronal excitability, which can result in anxiolytic or antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
- 11-(4-dimethylamino-phenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart from similar compounds is its unique structural features, such as the presence of the diethylamino group and the specific arrangement of the dibenzo[b,e][1,4]diazepin ring system . These structural characteristics contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
329206-30-6 |
---|---|
Molecular Formula |
C25H31N3O |
Molecular Weight |
389.5g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H31N3O/c1-5-28(6-2)18-13-11-17(12-14-18)24-23-21(15-25(3,4)16-22(23)29)26-19-9-7-8-10-20(19)27-24/h7-14,24,26-27H,5-6,15-16H2,1-4H3 |
InChI Key |
UBDXRYCEMPVNBE-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2 |
Origin of Product |
United States |
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